N-(3-bromophenyl)-4-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
N-(3-BROMOPHENYL)-4-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a triazine core with multiple functional groups, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-4-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazine Core: Starting with cyanuric chloride, the triazine core is formed through nucleophilic substitution reactions.
Introduction of Functional Groups: The bromophenyl, diethylamino, and morpholinyl groups are introduced through various coupling reactions, such as Suzuki or Buchwald-Hartwig coupling.
Final Assembly: The final compound is assembled through condensation reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-BROMOPHENYL)-4-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Triazine derivatives are known for their activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3-BROMOPHENYL)-4-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine core can form hydrogen bonds and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-BROMOPHENYL)-4-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
- **N-(3-CHLOROPHENYL)-4-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
Uniqueness
The uniqueness of N-(3-BROMOPHENYL)-4-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, diethylamino group, and morpholinyl group in a single molecule allows for diverse interactions and applications.
Properties
Molecular Formula |
C24H29BrN8O |
---|---|
Molecular Weight |
525.4 g/mol |
IUPAC Name |
4-N-(3-bromophenyl)-2-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H29BrN8O/c1-3-32(4-2)21-10-8-18(9-11-21)17-26-31-23-28-22(27-20-7-5-6-19(25)16-20)29-24(30-23)33-12-14-34-15-13-33/h5-11,16-17H,3-4,12-15H2,1-2H3,(H2,27,28,29,30,31)/b26-17+ |
InChI Key |
FFUIZRVZAOPRIJ-YZSQISJMSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC(=CC=C3)Br)N4CCOCC4 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC(=CC=C3)Br)N4CCOCC4 |
Origin of Product |
United States |
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